2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid (also known as PF-407288) is a synthetic small molecule developed as a research tool for studying breast cancer resistance protein (BCRP). [] BCRP is a membrane transporter protein that plays a critical role in drug efflux, limiting the cellular uptake and distribution of various compounds, including many anticancer drugs. [] 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid acts as a BCRP-specific substrate, meaning it is specifically transported by this protein. [] This property makes it valuable for investigating the role of BCRP in drug resistance, drug-drug interactions, and drug distribution, particularly in the context of brain penetration. []
Aleglitazar is classified as a synthetic pharmaceutical agent, specifically a dual PPAR-α/γ agonist. It was developed through the structural design of alpha-alkoxy-beta-arylpropionic acids, which are known for their balanced agonistic properties toward these receptors. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in patients with type II diabetes and chronic kidney disease .
The synthesis of aleglitazar involves several key steps that focus on achieving the desired structural characteristics necessary for dual receptor activation. The process typically includes:
This synthetic route has been optimized to yield high quantities of aleglitazar while maintaining the integrity of its pharmacological properties .
The molecular structure of aleglitazar is characterized by:
The crystal structure has been elucidated through X-ray crystallography, revealing key interactions within the ligand-binding domains of the receptors that contribute to its pharmacological profile .
Aleglitazar undergoes various chemical reactions that are crucial for its activity:
Studies have demonstrated that aleglitazar significantly alters lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol levels .
Aleglitazar's mechanism of action involves:
Data from clinical trials indicate significant improvements in metabolic parameters among patients treated with aleglitazar compared to traditional therapies like pioglitazone .
Aleglitazar exhibits several notable physical and chemical properties:
These properties are crucial for optimizing dosage forms and ensuring bioavailability during clinical applications .
Aleglitazar has significant potential applications in:
Aleglitazar ((S)-2-(4-(5-((3,5-dimethylisoxazol-4-yl)methoxy)-2-methyl-4-(4-(trifluoromethyl)phenyl)phenoxy)propanoic acid) exhibits a unique molecular architecture enabling balanced activation of PPARα and PPARγ. Its extended hydrophobic structure features a central benzothiophene ring and terminal phenyl group, achieving exceptional shape complementarity within the ligand-binding domains (LBDs) of both receptors. Crystallographic studies reveal that aleglitazar stabilizes helix 12 (H12) in the canonical active conformation required for coactivator recruitment in both PPAR subtypes. Key interactions include:
Table 1: Key Binding Interactions of Aleglitazar in PPARα vs. PPARγ
Structural Feature | PPARα Interactions | PPARγ Interactions |
---|---|---|
Hydrogen Bonding Partners | Ser280, Tyr314, His440 | Ser289, His323, His449 |
Key Hydrophobic Contacts | Ile272, Phe318, Leu321 | Cys285, Leu330, Ile326 |
Helix 12 Stabilization | Tyr464-mediated hydrophobic surface | Tyr473-mediated hydrophobic surface |
Binding Pocket Occupancy | 97% van der Waals surface complementarity | 95% van der Waals surface complementarity |
This precise molecular docking results in balanced EC50 values of 5 nM (PPARα) and 9 nM (PPARγ), demonstrating ~1,000-fold greater potency for PPARα activation compared to earlier dual agonists like tesaglitazar (EC50 PPARα = 4,780 nM) [1] [6].
Aleglitazar modulates gene expression through PPARα/γ heterodimerization with retinoid X receptor (RXR) and selective cofactor recruitment. Transcriptomic profiling in primary human hepatocytes reveals distinct regulatory mechanisms:
Cofactor profiling indicates aleglitazar preferentially recruits the p160 family coactivators SRC-1 and SRC-3 to PPARγ, while promoting NCoR corepressor dissociation from PPARα. This dual chromatin-remodeling action drives synergistic transactivation of metabolic genes without the disproportionate adipogenic effects of full PPARγ agonists [1] [7].
Table 2: Metabolic Genes Regulated by Aleglitazar in Human Cells
Gene Symbol | Biological Function | Fold Change vs. Control | Primary Pathway |
---|---|---|---|
APOA1 | HDL component synthesis | +4.2 | Reverse cholesterol transport |
CPT1A | Mitochondrial β-oxidation | +3.8 | Fatty acid catabolism |
ADIPOQ | Insulin sensitizing adipokine | +5.1 | Glucose uptake |
SREBF1 | Lipogenic transcription factor | -2.9 | Lipogenesis repression |
MCP1 | Monocyte chemotaxis | -3.5 | Inflammation suppression |
Aleglitazar’s balanced PPARα/γ engagement confers distinct advantages over selective or unbalanced agonists:
Table 3: Head-to-Head Comparison of PPAR Agonists’ Potency Profiles
Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | α:γ Potency Ratio |
---|---|---|---|---|
Aleglitazar | 5 | 9 | 376 | 1.8 |
Tesaglitazar | 4,780 | 3,420 | 51,000 | 1.4 |
Muraglitazar | 5,680 | 243 | 16,400 | 23.4 |
Fenofibric acid | 22,400 | 1,470* | 1,060 | 15.2 |
Pioglitazone | 11,600 | 1,160 | 9,210 | 10.0 |
* Low maximal activation; partial efficacy
The molecular efficacy translates to functional advantages: In hyperlipidemic primates, aleglitazar reduced triglycerides by 40% and LDL by 20% while improving insulin sensitivity comparably to maximal-dose pioglitazone – effects attributable to synergistic gene regulation rather than pharmacokinetic interactions [3] [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: